molecular formula C10H10BrClN2O2 B6216674 3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride CAS No. 2742653-50-3

3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride

Cat. No.: B6216674
CAS No.: 2742653-50-3
M. Wt: 305.6
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Description

3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a bromo-substituted imidazo[1,2-a]pyridine ring system, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the cyclization and bromination of appropriate precursors. One common method involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. The reaction typically proceeds via a one-pot tandem cyclization/bromination process, often using oxidizing agents like tert-butyl hydroperoxide (TBHP) in ethyl acetate.

Industrial Production Methods: On an industrial scale, the production of 3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may also require the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like TBHP can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding carboxylic acids, while reduction reactions can lead to the formation of amines.

Scientific Research Applications

Chemistry: In synthetic chemistry, 3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can serve as a building block for the synthesis of more complex molecules. Its bromo-substituted imidazo[1,2-a]pyridine core is valuable in constructing diverse chemical structures.

Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development. It may interact with various biological targets, leading to potential therapeutic applications.

Medicine: Research into the medicinal properties of this compound is ongoing. It may have applications in treating diseases or conditions related to its biological activity.

Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The bromo-substituted imidazo[1,2-a]pyridine core can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Pyridinepropionic acid: This compound shares a similar pyridine core but lacks the bromo-substituted imidazo ring.

  • Imidazo[1,2-a]pyridine derivatives: Other derivatives of imidazo[1,2-a]pyridine may have different substituents or functional groups.

Uniqueness: 3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific structural features, including the bromo-substituted imidazo ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2742653-50-3

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.6

Purity

95

Origin of Product

United States

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